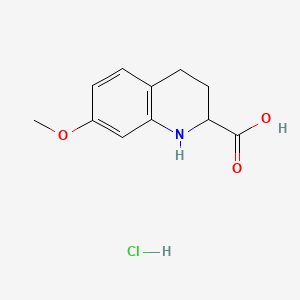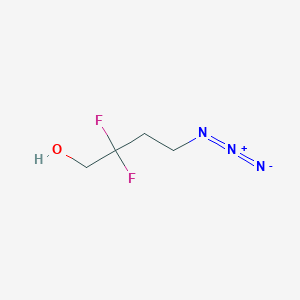
4-Azido-2,2-difluorobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2,2-difluorobutan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-difluorobutan-1-ol, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
4-Cl-2,2-difluorobutan-1-ol+NaN3→this compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反应分析
Types of Reactions
4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
科学研究应用
4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the azido and fluorine groups.
Bioconjugation: Employed in bioconjugation techniques for labeling biomolecules.
作用机制
The mechanism of action of 4-Azido-2,2-difluorobutan-1-ol largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound by inductive effects, making it a valuable intermediate in various chemical transformations .
相似化合物的比较
Similar Compounds
4-Azido-2,2-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2,2-Difluorobutan-1-ol: Lacks the azido group, limiting its use in cycloaddition reactions.
4-Azidobutan-1-ol: Lacks the fluorine atoms, which can affect its reactivity and stability.
Uniqueness
4-Azido-2,2-difluorobutan-1-ol is unique due to the combination of the azido group and fluorine atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical transformations and stability under various conditions .
属性
分子式 |
C4H7F2N3O |
|---|---|
分子量 |
151.11 g/mol |
IUPAC 名称 |
4-azido-2,2-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7F2N3O/c5-4(6,3-10)1-2-8-9-7/h10H,1-3H2 |
InChI 键 |
IQXCANHMCIFYOR-UHFFFAOYSA-N |
规范 SMILES |
C(CN=[N+]=[N-])C(CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


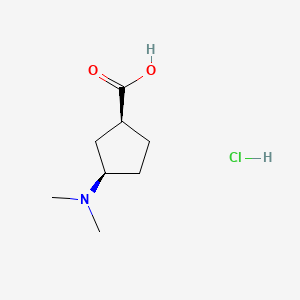
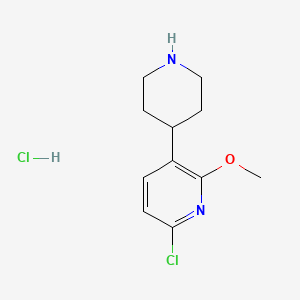

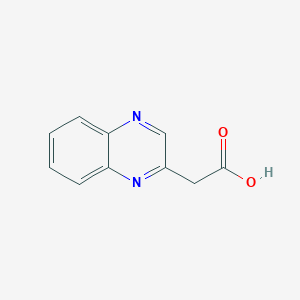
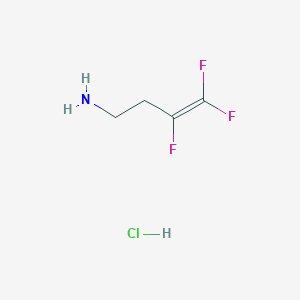
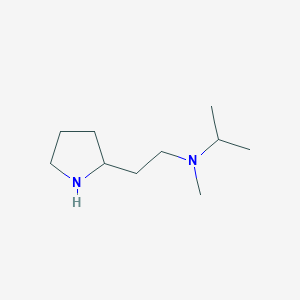

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
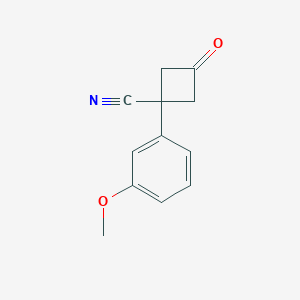
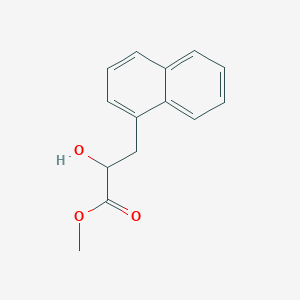
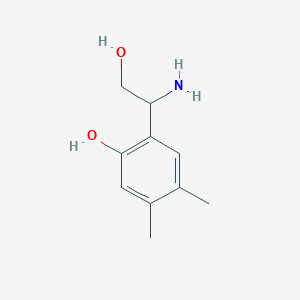
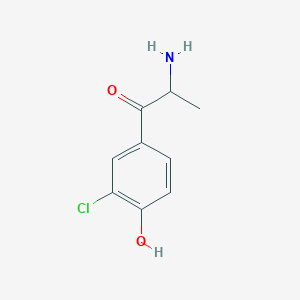
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
